molecular formula C15H34N2 B8587300 2,2-Dihexylpropane-1,3-diamine CAS No. 122909-82-4

2,2-Dihexylpropane-1,3-diamine

Cat. No.: B8587300
CAS No.: 122909-82-4
M. Wt: 242.44 g/mol
InChI Key: UDYVMSBSJYHTPZ-UHFFFAOYSA-N
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Description

2,2-Dihexylpropane-1,3-diamine is a useful research compound. Its molecular formula is C15H34N2 and its molecular weight is 242.44 g/mol. The purity is usually 95%.
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Properties

CAS No.

122909-82-4

Molecular Formula

C15H34N2

Molecular Weight

242.44 g/mol

IUPAC Name

2,2-dihexylpropane-1,3-diamine

InChI

InChI=1S/C15H34N2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h3-14,16-17H2,1-2H3

InChI Key

UDYVMSBSJYHTPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)(CN)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dihexylpropanedinitrile (22.0 g, 94 mmol) dissolved in dry diethyl ether (100 ml) was added slowly to a suspension of lithium aluminium hydride (8.7 g, 0.23 mol) in dry diethyl ether (250 ml) under nitrogen. Upon complete addition, the mixture was heated under reflux using a water bath for 1 h and then stirred at room temperature for 24 h. Water was carefully added to the reaction mixture with cooling of the flask in an ice bath, until no more hydrogen was evolved. The reaction mixture separated into two layers and the ether layer was decanted from the aqueous layer, washed with water, and dried with anhydrous magnesium sulphate. The ether was evaporated to yield a viscous oil that was distilled under reduced pressure to yield 2,2-dihexylpropane-1,3-diamine as a colorless liquid (11.2 g, 49%) b.p. 138°-142° C./0.7 mm.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

180.5 g (0.77 mol) of 2,2-dihexylpropanedinitrile was dissolved in 320 ml of ethanol. About 5 g of Raney nickel (dispersion in toluene) was added thereto, and the dinitrile was catalytically reduced at 100° C. under hydrogen pressure of 100 kg/m2 in an autoclave for 6 hours. The catalyst was removed, and ethanol was distilled off to obtain an oily material. The oily material was distilled under reduced pressure to obtain 119 g of the desired product as a colorless oil (boiling point: 153° to 160° C./4 mmHg).
Quantity
180.5 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
[Compound]
Name
dinitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

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